
シス-ビス(イソチオシアナト)-(2,2'-ビピリジル-4,4'-ジカルボン酸)-(2,2'-ビピリジル-4,4'-ジノニル)ルテニウム(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) is a useful research compound. Its molecular formula is C42H52N6O4RuS2 and its molecular weight is 870.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
色素増感太陽電池 (DSCs)
N3 色素: は、色素増感太陽電池 (DSCs) における役割で広く認識されています。これは感光剤として機能し、太陽光を捕捉して電気エネルギーに変換する重要な要素です。N3 色素は、太陽スペクトルの広い範囲を吸収できることと、TiO2 電極との相性が良いことから好まれています。 N3 色素を使用した DSCs は、11% を超える効率を示しており、従来の太陽電池に匹敵する代替手段となっています .
光起電力効率の向上
N3 色素の濃度を最適化することで、太陽電池の効率を大幅に向上させることができます。研究によると、TiCl4 の使用などの表面パッシベーション技術は、N3 色素と組み合わせて使用した場合、電荷移動速度論を向上させることができます。 その結果、電力変換効率 (PCE) が向上し、一部の研究では、未処理のセルと比較して約 30% の PCE 向上が報告されています .
合成方法
N3 色素の合成は、Grätzel のプロトコルやワンポット反応などのさまざまな方法によって実現できます。 これらの方法は、DSCs での用途において高い性能を維持しながら、費用対効果の高い方法で色素を生成することを目的としています .
作用機序
Target of Action
The primary target of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) is the photosensitive material in dye-sensitized solar cells (DSCs) . This compound, also known as N3 dye, is a ruthenium polypyridyl based complex .
Mode of Action
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) interacts with its target by absorbing sunlight and transferring the energy to the semiconductor material in the DSCs . This energy transfer results in the generation of electricity .
Biochemical Pathways
The affected pathway is the energy conversion process in DSCs. cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) absorbs sunlight and initiates a series of electron transfers, resulting in the generation of electricity .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II), it would refer to how the compound is distributed within the DSC, how it interacts with light, and how it transfers energy. The compound’s effectiveness in converting light energy into electrical energy would be its bioavailability .
Result of Action
The molecular and cellular effects of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II)'s action are the generation of electricity in DSCs . This is achieved through the absorption of sunlight and the subsequent energy transfer to the semiconductor material .
Action Environment
Environmental factors such as the intensity and wavelength of sunlight can influence the action, efficacy, and stability of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) . For example, under low light conditions, the energy conversion efficiency may decrease .
生化学分析
Biochemical Properties
It is known that ruthenium complexes can interact with various biomolecules, including proteins and enzymes . The nature of these interactions is largely dependent on the specific structure of the ruthenium complex and the biomolecules involved.
Cellular Effects
It is known that ruthenium complexes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that ruthenium complexes can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has been shown to have high stability . For example, the Z-907-TiO2 system exhibited a 1.09 mA/cm2 photocurrent density after 2 hours of analysis, with 78% of its performance retained even after an extended 48 hours of analysis .
Metabolic Pathways
It is known that ruthenium complexes can interact with various enzymes and cofactors .
Transport and Distribution
It is known that ruthenium complexes can interact with various transporters and binding proteins .
Subcellular Localization
It is known that ruthenium complexes can be directed to specific compartments or organelles based on their structure and the presence of targeting signals or post-translational modifications .
特性
CAS番号 |
502693-09-6 |
|---|---|
分子式 |
C42H52N6O4RuS2 |
分子量 |
870.1 g/mol |
IUPAC名 |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);dithiocyanate |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CHNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);2*3H;/q;;;;+2/p-2 |
InChIキー |
LULNJFDMQSRXHK-UHFFFAOYSA-L |
SMILES |
[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |
正規SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-difluorophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2590917.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)
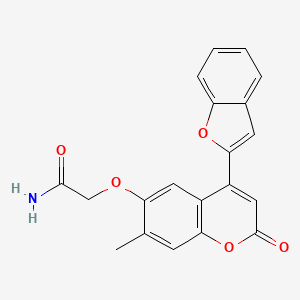
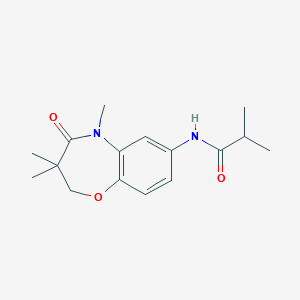
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)
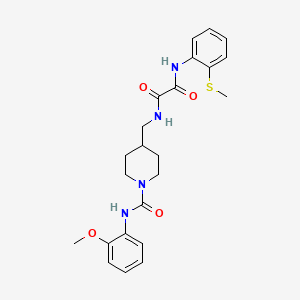
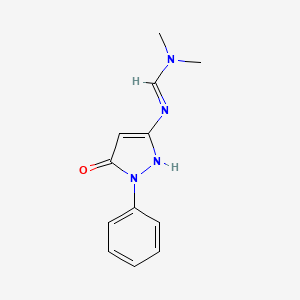
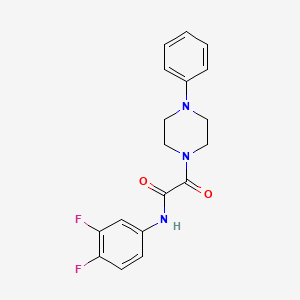
![N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590930.png)
![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)
![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)
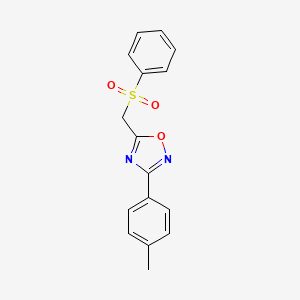
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

